![molecular formula C17H17N5O4S B2752223 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide CAS No. 946307-12-6](/img/structure/B2752223.png)
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C17H17N5O4S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds due to their potential pharmacological activities. For instance, the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids demonstrates a method for creating compounds that often possess anti-inflammatory and analgesic activities, as well as potential use in new beta-lactam antibiotics with antimicrobial activity (L. Janda, 2001).
Antimicrobial and Anti-Proliferative Activities
Compounds derived from or related to the class involving 2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl structures have been studied for their antimicrobial and anti-proliferative activities. For example, novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives exhibited significant inhibitory influence on breast cancer (MCF-7) and liver cancer (HepG2) cells, surpassing the reference drug doxorubicin in some cases (Asmaa M. Fahim et al., 2021).
Anti-Inflammatory and Analgesic Agents
Compounds with similar structures have been synthesized as potential anti-inflammatory and analgesic agents, showing promising results in cyclooxygenase inhibition and providing pain relief and anti-inflammatory effects (A. Abu‐Hashem et al., 2020).
Enhancement of Molecular Properties
The enhancement of molecular imprinted polymers using similar compounds as organic fillers on bagasse cellulose fibers has been investigated, showing potential for improved tensile strength and antimicrobial activities, which could have applications in material science and biomedical fields (Asmaa M. Fahim & Ehab E. Abu-El Magd, 2021).
properties
IUPAC Name |
2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-11-2-4-12(5-3-11)18-14(24)10-27-17-21-20-15(26-17)7-9-22-8-6-13(23)19-16(22)25/h2-6,8H,7,9-10H2,1H3,(H,18,24)(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRBTKNRDCIQRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide |
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